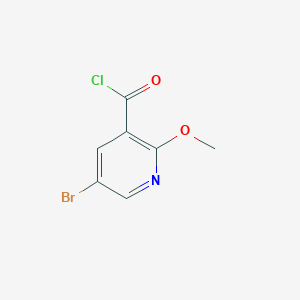

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been reported in the literature, with different substituents on the benzene ring and various functional groups attached to the sulfonamide nitrogen. For instance, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved through a one-pot reaction of benzene sulfonyl chloride with 3-aminopyridine, yielding a high product purity of 93.3% . Similarly, other derivatives such as N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide and 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides were synthesized and characterized using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry.

Molecular Structure Analysis

The molecular structures of these compounds have been extensively studied using experimental techniques and computational methods. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π-π interactions and hydrogen-bonding interactions, forming a three-dimensional network . Density Functional Theory (DFT) calculations were employed to investigate the molecular and electronic structures of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides, aiding in spectral assignments and providing structural and spectroscopic information . The molecular structure of N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide was determined by single-crystal X-ray determination, revealing intermolecular hydrogen bonds and a gauche conformation about the C-S-N angle .

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives has been explored in various chemical reactions. The synthesized compounds have been tested for their antimicrobial activity, with some showing significant activity against both Gram-positive and Gram-negative bacteria . Additionally, the compounds have been evaluated for their potential as carbonic anhydrase inhibitors, with moderate inhibitory activity reported . Molecular docking studies have been conducted to support experimental observations and to predict the binding affinities of these compounds with selected enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives have been characterized using spectroscopic methods and computational predictions. The antimicrobial activity of these compounds was assessed using the disk well diffusion method, and their cytotoxicity was evaluated against various cancer cell lines . Theoretical methods, such as DFT and Time-Dependent DFT (TD-DFT), were used to calculate the spectroscopic properties and to predict the absorption spectra of these compounds . ADMET properties were calculated using online tools to assess the drug-likeness and potential pharmacokinetic properties of the compounds .

Aplicaciones Científicas De Investigación

“N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide” is a chemical compound with the empirical formula C10H13IN2O . It’s a solid substance and is highly soluble in water and other polar solvents . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Propiedades

IUPAC Name |

N-(5-iodopyridin-2-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQZWFRWAZIXCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617882 | |

| Record name | N-(5-Iodopyridin-2-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide | |

CAS RN |

209971-43-7 | |

| Record name | N-(5-Iodopyridin-2-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B1321582.png)

![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/structure/B1321595.png)